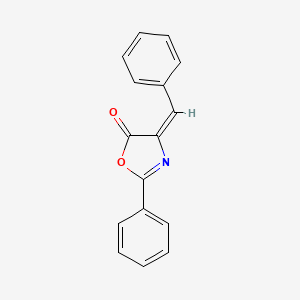

Hippuric-benzaldehyde azalactone

Description

Historical Development and Evolution of Azlactone Chemistry

The chemistry of azlactones, also known as oxazolones, dates back to the late 19th century. biointerfaceresearch.com The foundational method for synthesizing these compounds is the Erlenmeyer–Plöchl azlactone synthesis, first described in 1893 by Friedrich Gustav Carl Emil Erlenmeyer. modernscientificpress.comucd.ie This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). modernscientificpress.comnih.gov

Initially, the process involved the cyclization of the N-acylglycine to form a 2-substituted-5-oxazolone intermediate. This intermediate then undergoes a Perkin-type condensation with the carbonyl compound to yield the unsaturated azalactone. modernscientificpress.comwikipedia.org The original method often required heating and the use of sodium acetate or lead acetate as a catalyst. conicet.gov.ar

Over the years, the synthesis has evolved significantly. Researchers have introduced various modifications to improve yields, shorten reaction times, and create milder reaction conditions. These advancements include the use of different catalysts such as perchloric acid, polyphosphoric acid, and anhydrous zinc chloride. conicet.gov.ar More recent developments have focused on green chemistry principles, employing methods like microwave-assisted synthesis, ultrasound irradiation, and the use of solvent-free conditions with catalysts like alumina (B75360) or heteropolyacids. smolecule.comucd.ienih.gov These modern techniques often provide higher yields and simpler work-up procedures compared to the traditional approach. ucd.ienih.gov

Significance of Oxazolones in Organic Synthesis

Oxazolones, or azlactones, are highly versatile and valuable intermediates in organic synthesis. ajrconline.orgnih.gov Their significance stems from the multiple reactive sites within their structure, which allow for a wide range of chemical transformations. nih.govnih.gov They serve as crucial building blocks for a variety of important organic molecules. biointerfaceresearch.comsphinxsai.com

Key applications of oxazolones in synthesis include:

Amino Acid Synthesis : One of the most prominent applications of azlactones is in the preparation of α-amino acids. ajrconline.orgontosight.ai The reduction and subsequent hydrolysis of an azalactone, such as hippuric-benzaldehyde azalactone, yields the corresponding amino acid, for instance, phenylalanine. smolecule.comwikipedia.org

Peptide Synthesis : Azlactones are considered "masked" amino acids and can be used in the synthesis of peptides. biointerfaceresearch.comnih.gov

Heterocyclic Compound Synthesis : The reactivity of the oxazolone (B7731731) ring makes it an excellent substrate for creating other complex heterocyclic systems, such as imidazolinones, triazinones, and benzoxazinones. modernscientificpress.comnih.gov

Precursors for Various Functional Groups : They are used to synthesize α-keto acids, amides, and amino alcohols. biointerfaceresearch.comajrconline.org

The reactivity of the exocyclic double bond and the carbonyl group at position 5 are central to their synthetic utility. ajrconline.orgnih.gov The ring can be opened by various nucleophiles, and the double bond can participate in reactions like Michael additions and Diels-Alder cycloadditions, further expanding their synthetic potential. ajrconline.orgresearchgate.net

Research Trajectories for Hippuric-Benzaldehyde Azlactone

Research concerning this compound has primarily focused on optimizing its synthesis and exploring its reactivity as a chemical intermediate. The classic synthesis method is the Erlenmeyer reaction, which involves the condensation of hippuric acid with benzaldehyde (B42025) using acetic anhydride. conicet.gov.ar

Modern research has explored various catalytic systems to enhance the efficiency of this synthesis. Studies have shown that heteropolyacids supported on silica-alumina are highly effective catalysts. smolecule.com Under optimal conditions, using toluene (B28343) as a solvent at 110°C, these catalysts can increase the conversion of benzaldehyde to the corresponding azalactone to as high as 96% within 60 minutes. conicet.gov.ar The proposed mechanism involves the protonation and enolization of hippuric acid, followed by a nucleophilic attack on the protonated aldehyde and subsequent cyclization and dehydration steps. conicet.gov.ar

Other research trajectories include:

Solvent-Free and Microwave-Assisted Synthesis : To align with green chemistry principles, methods have been developed using solvent-free conditions under microwave irradiation with catalysts like calcium acetate or neutral alumina, which offer rapid and efficient synthesis. ucd.ienih.gov

Ultrasound-Assisted Synthesis : The use of ultrasound irradiation in the presence of catalysts like potash alum at ambient temperature has been shown to produce this compound in very high yields (96%) in a short time (8 minutes). researchgate.net

Use as a Precursor : this compound is a key starting material for creating a diverse range of derivatives. Its reactions, including reduction to form phenylalanine and substitution reactions at the benzylidene group, allow for the synthesis of numerous other compounds.

Mechanochemical Approaches : A recent eco-friendly strategy involves the multicomponent synthesis of azlactones via a mechanochemical (grinding) approach, which avoids the use of solvents and offers high yields and atom economy. nih.gov

These research efforts highlight a continuous drive towards making the synthesis of this compound more efficient, environmentally friendly, and versatile for its application as a fundamental building block in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(4E)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOKJVMHZUBTN-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization of Azlactone Compounds

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared)

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable insights into the functional groups present in the hippuric-benzaldehyde azalactone molecule. The analysis of the vibrational spectrum reveals characteristic absorption bands that correspond to specific bond vibrations.

A study on the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives reported the following characteristic FTIR peaks for the parent compound: a strong absorption band corresponding to the carbonyl group (C=O) of the lactone ring is observed around 1790 cm⁻¹. The carbon-nitrogen double bond (C=N) within the oxazolone (B7731731) ring exhibits a characteristic absorption in the region of 1650 cm⁻¹. The spectrum also shows absorptions for the carbon-carbon double bonds (C=C) of the aromatic rings and the exocyclic benzylidene group at approximately 1550 cm⁻¹. Furthermore, a peak around 1150 cm⁻¹ is attributed to the C-O stretching vibration of the lactone ring. Another source confirms these findings, reporting peaks at 1717 cm⁻¹ (C=O), 1668 cm⁻¹ (C=N), and 1595 cm⁻¹ (C=C). bibliomed.org

In a related derivative, 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, the most intense Raman band at 1250 cm⁻¹, also strong in the FTIR spectrum, was assigned to the C-O stretching vibration of the methoxy (B1213986) group, highlighting how substituent changes are reflected in the vibrational spectra. smolecule.com

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1790 | C=O (lactone) | |

| 1717 | C=O (lactone) | bibliomed.org |

| 1668 | C=N | bibliomed.org |

| 1650 | C=N | |

| 1595 | C=C | bibliomed.org |

| 1550 | C=C | |

| 1150 | C-O (lactone) |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic and vinylic protons. A research article reports the ¹H NMR spectrum showing a singlet for the vinylic proton (=CH) at δ 7.29 ppm. The aromatic protons of the two phenyl rings appear as a multiplet in the region of δ 7.50-8.25 ppm. researchgate.net In a study of related derivatives, the chemical shift of the exocyclic methine proton was also observed as a singlet, with its exact position influenced by the substituents on the benzylidene ring. nist.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Although detailed published spectra for the parent compound are scarce, data is available through chemical databases. PubChem cites a ¹³C NMR spectrum for 4-benzal-2-phenyl-5-oxazolone (B1330367) from the Maybridge Chemical Company Ltd. collection. nih.gov Analysis of related compounds and general knowledge of azlactone structures suggest the carbonyl carbon of the lactone would appear significantly downfield, typically in the range of 165-175 ppm. The carbons of the C=N and C=C bonds would also have characteristic shifts in the aromatic and olefinic regions of the spectrum. For instance, in a series of related oxazolones, the C=O and C=N carbons were assigned distinct chemical shifts that varied with substitution patterns. bibliomed.org

Table 2: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 7.29 | Singlet | =CH | |

| 7.50-8.25 | Multiplet | Aromatic Protons | researchgate.net |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.

The electron ionization mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 249, which corresponds to its molecular weight (C₁₆H₁₁NO₂). researchgate.net The NIST WebBook also provides a mass spectrum for the compound, confirming the molecular ion peak. nist.gov A prominent fragment ion is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which is a characteristic fragmentation for N-benzoyl derivatives. Another significant peak can be seen at m/z 89. researchgate.net The use of HRMS is crucial for unequivocally confirming the molecular formula of novel azlactone derivatives.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion | Reference |

| 249 | [M]⁺ | researchgate.net |

| 105 | [C₆H₅CO]⁺ | researchgate.net |

| 89 | Fragment Ion | researchgate.net |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity assessment of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of the synthesis of this compound and to assess the purity of the final product. bibliomed.orgnih.gov The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). chemspider.com For the synthesis of azlactones, a solvent system of methanol, ether, and n-hexane in a 1:3:2 ratio has been used to monitor the reaction progress. nih.gov The spots on the TLC plate can be visualized under UV light or by using staining agents. chemspider.com

Other Analytical Techniques

Beyond the primary spectroscopic and chromatographic methods, other analytical techniques can provide further characterization of this compound.

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. For this compound (C₁₆H₁₁NO₂), the calculated elemental composition is approximately C, 77.10%; H, 4.45%; and N, 5.62%. Experimental values from synthesized samples have been shown to be in close agreement with these calculated values, confirming the empirical formula of the compound. researchgate.net

Computational and Theoretical Investigations of Hippuric Benzaldehyde Azlactone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for understanding the fundamental characteristics of hippuric-benzaldehyde azalactone at the molecular level.

Elucidation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Quantum chemical calculations allow for the determination of various electronic properties and reactivity descriptors that predict the behavior of this compound in chemical reactions. Key among these are the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

While specific DFT calculations for this compound are not extensively reported, studies on structurally similar compounds, such as 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, have been performed. In one such study, the HOMO and LUMO energies were calculated, revealing that the charge transfer primarily occurs within the molecule. For this compound, it is anticipated that the HOMO would be localized on the electron-rich aromatic rings and the exocyclic double bond, while the LUMO would be centered on the electron-deficient carbonyl group and the imine bond of the oxazolone (B7731731) ring.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for a Structurally Similar Azlactone Derivative

| Parameter | Calculated Value | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicator of chemical reactivity and kinetic stability. |

Note: The values presented are illustrative and based on calculations for structurally related compounds. They serve to exemplify the types of data obtained from quantum chemical calculations.

Other reactivity descriptors that can be derived from quantum chemical calculations include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its capacity to accept electrons, respectively.

Computational Mechanistic Studies of Azlactone Reactions

Computational studies have been instrumental in elucidating the mechanisms of reactions involving azlactones. A key reaction is the Erlenmeyer-Plöchl synthesis, which is the primary route to this compound from hippuric acid and benzaldehyde (B42025). Theoretical investigations suggest a multi-step process involving the formation of an intermediate oxazolone from hippuric acid, followed by a base-catalyzed condensation with benzaldehyde.

Furthermore, the stereochemical integrity of the α-carbon of the amino acid precursor is often a concern in azlactone chemistry. Theoretical studies on the epimerization of azlactone rings have explored two potential pathways: keto-enol tautomerism and base-mediated racemization through an enolate intermediate. DFT calculations have indicated that the base-mediated pathway is energetically more favorable and can occur spontaneously at room temperature, which is consistent with experimental observations. acs.org This finding is crucial for understanding and controlling the stereochemistry of reactions involving azlactones.

Prediction of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are a powerful outcome of quantum chemical calculations that visualize the charge distribution on the surface of a molecule. These maps are invaluable for predicting the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles, while regions of positive potential (typically colored blue) signify electron-deficient areas that are susceptible to nucleophilic attack.

For this compound, the MEP would be expected to show a significant negative potential around the carbonyl oxygen atom of the oxazolone ring, making it a primary site for protonation and interaction with electrophiles. Conversely, the carbonyl carbon and the exocyclic benzylidene carbon are expected to exhibit a positive potential, marking them as the principal electrophilic sites for attack by nucleophiles. The aromatic rings would display a more complex potential landscape, with the π-electron clouds providing regions of negative potential above and below the plane of the rings.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Molecular Interactions

Molecular docking studies on derivatives of 4-arylidene-2-phenyloxazol-5(4H)-one, which are structurally very similar to this compound, have been conducted to explore their potential as inhibitors of certain protein kinases, such as CLK-1 and DYRK1A. sciforum.net These studies predict the binding mode of the azlactone derivative within the ATP-binding site of the kinase.

The simulations reveal that the molecule can form a network of interactions with the amino acid residues in the binding pocket. These interactions typically include:

Hydrogen Bonds: The carbonyl group of the azlactone ring is often predicted to act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues in the protein.

Hydrophobic Interactions: The phenyl rings of the this compound structure can engage in hydrophobic interactions with nonpolar amino acid residues, contributing significantly to the binding affinity.

π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Table 2: Predicted Interactions of a 4-Arylidene-2-phenyloxazol-5(4H)-one Derivative with the ATP-Binding Site of a Protein Kinase

| Type of Interaction | Interacting Moiety of Azlactone | Key Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen | Leucine, Valine |

| Hydrophobic Interactions | Phenyl rings | Alanine, Isoleucine |

| π-π Stacking | Benzylidene phenyl ring | Phenylalanine |

Note: This data is based on a docking study of a closely related derivative and serves to illustrate the potential molecular interactions of this compound. sciforum.net

These computational predictions provide a rational basis for the design of novel azlactone-based compounds with specific biological activities and guide further experimental validation.

Theoretical Studies on Stereochemical Control

The exocyclic double bond in this compound can exist as either the Z or E isomer. The stereochemical outcome of the synthesis is therefore of significant interest. Theoretical studies have addressed the relative stabilities of these isomers.

Density Functional Theory (DFT) calculations have been employed to compare the energies of the Z and E isomers of 4-arylidene-2-phenyl-5(4H)-oxazolones. These studies have shown that the Z-isomer is thermodynamically more stable than the E-isomer. For a representative compound, the Z-isomer was found to be stabilized by 2.32 kcal/mol more than the E-isomer. nih.gov This preference is attributed to favorable steric and electronic interactions in the Z-configuration. This theoretical finding aligns with experimental observations where the Z-isomer is often the major or exclusive product of the Erlenmeyer-Plöchl synthesis.

Furthermore, as mentioned previously, theoretical investigations into the mechanism of epimerization at the C4 position of the azlactone ring have provided critical insights into the stereochemical stability of these compounds. The finding that racemization likely proceeds through a base-mediated enolate intermediate highlights the importance of reaction conditions in controlling the stereochemical purity of products derived from azlactones. acs.org

In Silico Approaches for Synthetic Design and Optimization

The advancement of computational chemistry has provided powerful in silico tools for the design and optimization of synthetic routes for complex molecules like this compound. These computational approaches enable the prediction of molecular properties, reaction outcomes, and potential derivatization pathways, thereby accelerating research and development while reducing experimental costs. By simulating various aspects of the molecule's chemical behavior, scientists can make more informed decisions in the laboratory.

Computational Assessment of Synthetic Accessibility

The synthetic accessibility of a target molecule is a critical factor in drug discovery and development. It provides a qualitative or quantitative measure of how readily a compound can be synthesized. For this compound, computational tools can be employed to predict its synthetic feasibility, identify potential synthetic challenges, and suggest optimal reaction pathways.

A key computational technique in this area is retrosynthetic analysis . Software platforms can deconstruct the this compound molecule into simpler, commercially available precursors. cas.orgsynthiaonline.comsigmaaldrich.com3ds.com This process involves the application of a vast database of known chemical reactions and synthetic rules to propose a step-by-step synthetic plan. For instance, a retrosynthetic analysis of this compound would likely identify hippuric acid and benzaldehyde as the primary starting materials, consistent with the classical Erlenmeyer-Plöchl synthesis. ijprajournal.com

The table below illustrates a conceptual breakdown of a computational assessment of synthetic accessibility for this compound.

| Parameter | Computational Assessment Approach | Predicted Outcome for this compound |

| Retrosynthetic Pathway | Analysis using retrosynthesis software (e.g., CAS SciFinder, SYNTHIA®) cas.orgsynthiaonline.comsigmaaldrich.com | High probability of identifying the Erlenmeyer-Plöchl reaction from hippuric acid and benzaldehyde. |

| Starting Material Availability | Database search of commercial chemical suppliers. | Hippuric acid and benzaldehyde are readily and affordably available. |

| Reaction Condition Prediction | Machine learning models trained on reaction databases. | Prediction of standard condensation reaction conditions (e.g., acetic anhydride (B1165640), sodium acetate (B1210297), heat). |

| Synthetic Accessibility Score | Calculation based on fragment analysis and complexity metrics. nih.govmdpi.com | A low (favorable) score is anticipated due to the common structural fragments and straightforward synthesis. |

Virtual Screening for Derivatization Potential

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those with the desired biological activity or other properties. nih.gov In the context of this compound, virtual screening can be a powerful tool to explore its derivatization potential and identify novel analogs with enhanced or new functionalities. This in silico approach allows for the rapid and cost-effective evaluation of a vast chemical space before committing to laboratory synthesis.

The process typically begins with the creation of a virtual library of derivatives of this compound. This can be achieved by systematically modifying the core structure with a variety of functional groups at different positions. For example, substitutions could be made on the phenyl ring originating from benzaldehyde or on the benzoyl group of the hippuric acid moiety.

Once the virtual library is generated, these compounds are computationally evaluated for their potential to interact with a specific biological target, such as a protein or enzyme. Molecular docking is a key technique used in this step. ijprajournal.comiosrjournals.orgresearchgate.netnih.gov It predicts the preferred orientation of a ligand (the virtual derivative) when bound to a receptor (the biological target) to form a stable complex. The strength of this interaction is estimated by a scoring function, which provides a measure of the binding affinity. Derivatives with high predicted binding affinities are then prioritized for synthesis and experimental testing.

For instance, if the goal is to develop new antimicrobial agents, a virtual library of this compound derivatives could be docked against the active site of a crucial bacterial enzyme. ijsr.in The results of such a screening could guide the synthesis of novel compounds with a higher probability of exhibiting the desired biological activity. nih.gov

The following table outlines a hypothetical virtual screening workflow for the derivatization of this compound.

| Step | Description | Computational Tools and Techniques | Example Application |

| 1. Target Identification | Selection of a biological target relevant to a desired therapeutic area. | Literature review, bioinformatics databases. | Identifying a key enzyme in a pathogenic bacterium. |

| 2. Virtual Library Generation | Creation of a diverse library of virtual derivatives of this compound. | Combinatorial library enumeration software. | Generating analogs with various substituents on the phenyl and benzoyl rings. |

| 3. Molecular Docking | Prediction of the binding mode and affinity of each virtual derivative to the target protein. | Docking software (e.g., AutoDock, GOLD). | Docking the virtual library into the active site of the target enzyme. |

| 4. Scoring and Ranking | Ranking of the virtual derivatives based on their predicted binding affinities and other properties. | Scoring functions within docking software. | Prioritizing derivatives with the most favorable docking scores. |

| 5. Hit Selection | Selection of a subset of promising virtual hits for experimental validation. | Visual inspection of docking poses, consideration of synthetic feasibility. | Choosing the top-ranked derivatives for laboratory synthesis and biological testing. researchgate.netresearchgate.net |

Research Applications and Utility in Contemporary Chemical Science

Precursor in Amino Acid and Peptide Synthesis

Hippuric-benzaldehyde azalactone is a classical intermediate in the Erlenmeyer-Plöchl synthesis, a series of reactions that transforms N-acylglycines into various other amino acids. ijprajournal.comwikipedia.org The synthesis begins with the condensation of hippuric acid (N-benzoylglycine) with benzaldehyde (B42025) in the presence of acetic anhydride (B1165640). smolecule.com This reaction forms the this compound.

The azalactone's central role is to act as a precursor to α,β-unsaturated α-acylamino acids. The reduction of the azalactone, followed by hydrolysis, cleaves the benzoyl protecting group and yields the amino acid. For instance, the reduction of this compound provides a direct pathway to phenylalanine. smolecule.com This makes the azalactone a key stepping stone in transforming simple starting materials into essential amino acids, which are the fundamental constituents of peptides and proteins. ijprajournal.comwikipedia.org The Erlenmeyer-Plöchl reaction, therefore, represents a foundational method in bio-organic chemistry, with the azalactone at its core. wikipedia.org Azlactones are also recognized as valuable intermediates in the preparation of peptides. ijprajournal.comniscpr.res.in

Table 1: Role of this compound in Phenylalanine Synthesis

| Step | Reactants | Key Intermediate/Product | Purpose |

| 1. Azlactone Formation | Hippuric Acid, Benzaldehyde, Acetic Anhydride | This compound | Creation of the reactive oxazolone (B7731731) intermediate. wikipedia.org |

| 2. Reduction & Hydrolysis | This compound, Reducing Agent (e.g., H₂/Pd), Acid/Base | Phenylalanine | Reduction of the double bond and hydrolysis of the amide and ester equivalents to yield the final amino acid. smolecule.com |

Intermediate in the Construction of Diverse Heterocyclic Systems

The reactivity of this compound makes it an exceptionally useful building block for the synthesis of a wide array of heterocyclic compounds. ijprajournal.comconicet.gov.ar The strained ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization reactions that can generate more complex molecular architectures.

Researchers have utilized azalactones as precursors for various bioactive heterocycles. conicet.gov.ar For example, they are employed in multicomponent reactions to produce medicinally relevant scaffolds such as:

Quinazolinones

Pyrimidines

Thiadiazoles

In one documented pathway, an azalactone derived from 4-chlorobenzoyl glycine (B1666218) and p-anisaldehyde was reacted with nitrogen nucleophiles like anthranilic acid to form benzoxazinone (B8607429) derivatives, which were then converted into various quinazolinones. academeresearchjournals.org Similarly, reactions with other amino-heterocycles can lead to fused ring systems like pyrimidino- and thiadiazolopyrimidines. academeresearchjournals.org

More recent research highlights the divergent reactivity of azalactone intermediates. A 2024 study demonstrated that reacting an azalactone formed from hippuric acid with o-(2-acyl-1-ethynyl)benzaldehydes can lead to either indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans, depending on the reaction conditions and the type of amino acid derivative used. acs.org This showcases the azalactone's role as a versatile branching point in synthetic strategies, enabling access to diverse and complex heterocyclic frameworks. conicet.gov.aracs.org

Building Block in Natural Product Synthesis

The utility of this compound as a precursor to amino acids directly ties into its role as a building block in natural product synthesis. smolecule.com Amino acids are fundamental components of a vast range of natural products, particularly peptides, alkaloids, and other secondary metabolites. By providing an accessible route to amino acids like phenylalanine, the Erlenmeyer-Plöchl synthesis and its core azalactone intermediate offer a gateway to the total synthesis of these complex molecules. wikipedia.orgsmolecule.com

Furthermore, the heterocyclic scaffolds derived from azalactones are themselves present in numerous natural products. The ability to construct rings such as pyrroles, imidazoles, and oxazoles from an azalactone starting point makes it a valuable tool for synthetic chemists aiming to replicate or create analogues of naturally occurring bioactive compounds. conicet.gov.arijsr.in

Reactive Platform for Material Science Applications

The inherent reactivity of the azlactone ring has been extended beyond small molecule synthesis into the realm of material science. smith.edursc.org While polymers are typically synthesized from more readily polymerizable azlactone monomers, such as 2-vinyl-4,4-dimethylazlactone (VDMA), the underlying principle of reactivity is identical to that of this compound. wisc.edu The azlactone moiety serves as a highly efficient functional handle that can be modified post-fabrication. smith.edu

The key reaction is the facile ring-opening by nucleophiles, most commonly primary amines, which forms a stable amide linkage without the need for catalysts or generating byproducts. rsc.orgwisc.edu This clean and efficient chemistry makes azlactone-functionalized materials ideal reactive platforms. smith.edu

Polymers containing azlactone groups are increasingly used for the modular design of advanced functional materials. smith.edu These polymers can be synthesized using controlled polymerization techniques, and the resulting materials act as scaffolds. rsc.org By reacting these "reactive" polymers with a library of different amine-containing small molecules, a wide variety of side-chain functionalized polymers can be rapidly generated from a single parent polymer. wisc.edu This modular approach allows for the systematic tuning of polymer properties for specific applications.

Azlactone functionality is a powerful tool for surface modification. rsc.org Thin films of azlactone-functionalized polymers can be deposited onto various substrates. smith.edu The surface of such a film presents a high density of reactive azlactone rings, which can then be used to covalently immobilize biomolecules, such as proteins or peptides, or other functional ligands that contain amine groups. wisc.edu This method has been used to create chemically reactive surfaces for applications in sensing, chromatography, and biomedical devices. wisc.edu The covalent nature of the immobilization leads to robust and stable functional coatings.

A significant application of azlactone-functionalized materials is in the field of biocatalysis. smith.edu Enzymes can be efficiently immobilized onto solid supports or polymers that bear azlactone groups. smith.edu The primary amine groups present in the lysine (B10760008) residues on the surface of most enzymes readily react with the azlactones, forming stable, covalent bonds. smith.edu

This method of immobilization is advantageous because it is rapid, occurs under mild conditions, and does not require pre-activation of the support. The resulting immobilized enzymes often exhibit enhanced stability and can be easily recovered and reused, which is crucial for the development of continuous-flow bioreactors and industrial-scale biocatalytic processes. smith.edu

Advancing Methodological Development in Organic Synthesis

The Erlenmeyer-Plöchl reaction, a classic method for synthesizing α-amino acids, laid the foundation for the utility of azalactones in organic synthesis. wikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde, like benzaldehyde, in the presence of acetic anhydride. wikipedia.orgsmolecule.com The resulting azalactone is a key intermediate that can be further transformed into various valuable compounds. wikipedia.org Contemporary research has expanded upon this classical synthesis, developing more efficient and environmentally benign methodologies.

Catalytic Innovations

Recent studies have demonstrated the effectiveness of microwave-assisted synthesis, which can significantly enhance reaction rates and yields, offering a more efficient route to azlactones. smolecule.comijprajournal.com The use of solid supports, such as alumina (B75360), has also been shown to facilitate the reaction under mild, solvent-free conditions at room temperature, which is a significant improvement over traditional methods that often require high temperatures. ucd.ie

Heterogeneous catalysts, like silica-alumina supported heteropolyacids, have been successfully employed, demonstrating high conversion and selectivity. conicet.gov.ar For instance, the use of molybdophosphoric (MPA) or tungstophosphoric (TPA) acids supported on silica-alumina has yielded excellent results. conicet.gov.ar Another approach involves the use of ytterbium(III) triflate as a catalyst under solvent-free conditions. ijprajournal.comucd.ie Furthermore, a green and stereoselective method utilizing the ionic liquid [Et3NH][HSO4] has been developed, which eliminates the need for toxic acetic anhydride and provides high yields of the desired Z-azlactone. researchgate.net

The table below summarizes various catalytic methods used in the synthesis of this compound.

| Catalyst/Method | Conditions | Advantages | Yield |

| Microwave Irradiation | MgO-Al2O3 catalyst, solvent-free | Low toxicity, reusable catalyst, efficient | Not specified |

| Alumina (Solid Support) | Dichloromethane, room temperature | Mild conditions, rapid reaction | Moderate to high |

| Silica-Alumina Supported Heteropolyacids (MPA, TPA) | Toluene (B28343), 80-110°C | High conversion and selectivity, reusable catalyst | 87-96% |

| Ytterbium(III) Triflate | Solvent-free | Mild conditions | Excellent |

| [Et3NH][HSO4] (Ionic Liquid) | Acetic anhydride-free | Environmentally friendly, high stereoselectivity | 94-97% |

| Zinc Acetate (B1210297) Dihydrate | Ultrasonic irradiation (35 KHz) | Energy efficient, high yields, easy workup | Very high |

This table provides a summary of different catalytic approaches for the synthesis of this compound, highlighting the reaction conditions, key advantages, and reported yields.

Reactive Intermediate in Multicomponent Reactions

This compound serves as a crucial reactive intermediate in multicomponent reactions (MCRs). MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. The azalactone's ability to participate in these reactions allows for the rapid construction of diverse and complex molecular scaffolds.

This reactivity has been harnessed for the synthesis of various biologically active heterocyclic compounds, including:

Quinazolinones

Pyrimidines

Thiadiazoles lidsen.com

The versatility of this compound as a building block in MCRs underscores its importance in the development of efficient and atom-economical synthetic strategies.

Precursor for Amino Acid and Peptide Synthesis

Historically, one of the primary applications of this compound has been in the synthesis of amino acids. wikipedia.orgsmolecule.com Reduction of the azalactone leads to the formation of phenylalanine. wikipedia.orgsmolecule.com This transformation is a key step in the Erlenmeyer-Plöchl amino acid synthesis. wikipedia.org

The reactivity of the azalactone ring also makes it a valuable precursor in peptide synthesis. ucd.ie Its derivatives have been investigated for their potential in creating peptide-based molecules with therapeutic applications. ucd.ie

The following table outlines the key transformations of this compound in advancing synthetic methodologies.

| Transformation | Reagents/Conditions | Product Class | Significance |

| Reduction | Various reducing agents | α-Amino acids (e.g., Phenylalanine) | Fundamental to classical amino acid synthesis. wikipedia.orgsmolecule.com |

| Ring-opening | Nucleophiles (e.g., amines, alcohols) | α,β-Unsaturated acylamino acid derivatives | Provides access to functionalized peptide building blocks. |

| Cycloaddition Reactions | Dienes/Dienophiles | Complex heterocyclic systems | Enables rapid construction of polycyclic scaffolds. |

| Multicomponent Reactions | Various reactants | Diverse heterocycles (e.g., quinazolinones, pyrimidines) | Facilitates efficient and atom-economical synthesis of bioactive molecules. |

This table details the significant synthetic transformations of this compound, the resulting classes of compounds, and their importance in organic synthesis.

Future Research Directions and Emerging Challenges in Azlactone Chemistry

Exploration of Undiscovered Reactivity Modes

The inherent reactivity of the azlactone ring, characterized by multiple reactive sites, makes it a prime candidate for the discovery of novel chemical transformations. While classical reactions are well-documented, the future lies in uncovering and harnessing less conventional reactivity patterns.

Cycloaddition Reactions: The conjugated system within Hippuric-benzaldehyde azalactone and its derivatives is ripe for exploration in various cycloaddition reactions. Beyond the established Diels-Alder type reactions, researchers are investigating higher-order cycloadditions, such as [8+2] cycloadditions with tropones, to construct complex, medium-sized bicyclic systems. eurekaselect.comchinesechemsoc.orgchinesechemsoc.org These reactions provide rapid access to unique molecular scaffolds that are otherwise difficult to synthesize. chinesechemsoc.org The development of new catalytic modes and the identification of suitable reactive partners for azlactones are crucial for expanding the scope of these transformations. eurekaselect.com

Photocatalysis and Radical Chemistry: The application of visible-light photoredox catalysis represents a significant frontier. nih.govnih.gov Recent studies have demonstrated that Erlenmeyer-Plöchl azlactones can undergo stereoselective [2+2] cycloadditions to form densely substituted cyclobutane (B1203170) rings, which are analogues of truxinic acid. researchgate.netfigshare.com Furthermore, photocatalytic energy transfer has enabled the regioconvergent alkylation of azlactones via radical-radical coupling, offering a new method for C-C bond formation at the C4 position. researchgate.net Exploring these light-driven reactions for this compound could unlock novel pathways to complex amino acid derivatives.

Novel Functionalizations: Research into unprecedented functionalization reactions is ongoing. A recent development includes the base-catalyzed disulfuration of azlactones using N-dithiophthalimides. chemrxiv.org This method provides a versatile entry to previously unexplored disulfide-linked amino acids and peptides, opening new avenues for linker and peptide chemistry. chemrxiv.org Applying such strategies to this compound could generate novel derivatives with unique biological or material properties.

Table 1: Emerging Reactivity Modes in Azlactone Chemistry

| Reactivity Mode | Description | Potential Application | Reference |

|---|---|---|---|

| Higher-Order Cycloaddition (e.g., [8+2]) | Reaction of azlactones with 8π systems like tropones to form complex bicyclic lactones. | Synthesis of novel α-alkyl amino acid derivatives and complex molecular scaffolds. | chinesechemsoc.orgchinesechemsoc.org |

| Photoredox [2+2] Cycloaddition | Visible-light-induced dimerization of azlactones to create cyclobutane-containing amino acid dimers. | Access to non-natural diaminotruxinic acid analogues. | researchgate.netfigshare.com |

| Photocatalytic Alkylation | Energy transfer-enabled radical-radical coupling to introduce alkyl groups at the C4 position. | Regioconvergent synthesis of C4-functionalized azlactones. | researchgate.net |

| Disulfuration | Base-catalyzed reaction with N-dithiophthalimides to form disulfide-linked azlactone derivatives. | Modular synthesis of unnatural, disulfide-linked amino acids and peptides for linker chemistry. | chemrxiv.org |

Development of Highly Enantioselective and Diastereoselective Methodologies

A significant challenge and opportunity in azlactone chemistry is the precise control of stereochemistry, particularly in the synthesis of α-amino acids with quaternary stereocenters. While the Erlenmeyer-Plöchl synthesis of this compound itself typically yields a stable geometric isomer, subsequent reactions of the azlactone ring demand high levels of stereocontrol.

The development of novel chiral catalysts is central to this effort. Organocatalysis has emerged as a powerful tool, with chiral Brønsted acids (e.g., phosphoric acids) acs.org, bifunctional guanidines chinesechemsoc.orgthieme-connect.com, and cinchona alkaloid derivatives enabling highly enantioselective transformations. For instance, chiral guanidine (B92328) catalysts have been successfully employed in asymmetric SNAr reactions and [8+2] cycloadditions of azlactones, affording products with excellent stereoselectivities. chinesechemsoc.orgthieme-connect.com Similarly, chiral phosphoric acid catalysts facilitate direct aldol-type reactions to produce β-hydroxy-α-amino acid derivatives with high enantio- and diastereoselectivity. acs.org

Metal-based catalytic systems also show immense promise. Palladium-catalyzed asymmetric allylic alkylation (AAA) has been used to generate quaternary allylic amino acid derivatives from azlactones with high enantiomeric excess. acs.org Dual catalytic systems, combining a chiral organocatalyst with a metal complex, are also being explored to unlock new enantioselective pathways, such as the conjugate addition of azlactones to ethylene (B1197577) sulfonyl fluoride. nih.gov The challenge lies in designing catalysts that are not only highly selective but also broadly applicable to a range of azlactone substrates, including those derived from this compound.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction

The complexity of chemical reactions and the vastness of chemical space present significant hurdles to the discovery of new synthetic routes. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges in organic chemistry. engineering.org.cnnih.gov

Sustainable and Scalable Production of Azlactone Derivatives

As the applications of azlactone derivatives expand, particularly in materials science and pharmaceuticals, the need for sustainable and scalable production methods becomes paramount. Traditional synthetic methods often rely on halogenated solvents and stoichiometric reagents, which are not ideal from a green chemistry perspective. acs.org

Future research will increasingly focus on green chemistry principles . This includes the development of syntheses that utilize benign solvents (or are solvent-free), employ catalytic rather than stoichiometric reagents, and minimize waste generation. acs.org For example, mechanochemical approaches, such as grinding reactants together in the absence of a solvent, have been shown to be an efficient, one-step green method for synthesizing azlactones. researchgate.net The use of heterogeneous and reusable catalysts also contributes to more sustainable processes. acs.org

Scalability is another critical challenge. Laboratory-scale syntheses must be translatable to industrial production without significant loss of yield or purity. This involves developing robust processes that are less sensitive to variations in reaction parameters. The adoption of flow chemistry, where reactants are continuously passed through a reactor, offers precise control over reaction conditions and can lead to improved yields and safety, making it a promising avenue for the large-scale production of derivatives of this compound.

Functionalization Strategies for Novel Applications

The true potential of this compound is realized through its conversion into a diverse array of functionalized molecules. The azlactone ring is a versatile reactive platform that can be readily opened by various nucleophiles, making it ideal for post-synthesis modification. nih.govnih.gov

Polymer and Materials Science: A major area of application is the creation of azlactone-functionalized polymers. rsc.org Monomers containing the azlactone moiety can be polymerized to create "reactive" polymers. rsc.org These polymers serve as scaffolds that can be subsequently and modularly functionalized by reaction with amine-containing molecules. wisc.edu This approach has been used to create reactive surfaces, thin films, and hydrogels for applications ranging from separations and catalysis to advanced coatings. nih.govnih.gov For example, self-assembled thin films of azlactone-containing block copolymers can be used as templates to create nanostructures like nanowires and nanodots. acs.org

Bioconjugation and Biomedical Applications: The high reactivity of the azlactone ring towards primary amines under mild, often aqueous conditions, makes it an excellent tool for bioconjugation. rsc.org Azlactone-functionalized polymers and linkers are used to attach proteins, peptides, and other biomolecules to create sophisticated bioconjugates for applications like targeted drug delivery. acs.orgnih.govgoogle.com The ability to graft functional polymers onto proteins can enhance their stability and facilitate cellular uptake. acs.orgresearchgate.net Developing new functionalization strategies for this compound will continue to drive innovation in both materials science and biomedicine.

Table 2: Key Functionalization Strategies and Applications

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Post-Polymerization Modification | Using azlactone-functionalized polymers as a platform and reacting them with various nucleophiles to introduce new functionalities. | Creation of libraries of functional polymers, reactive surfaces for cell adhesion studies. | nih.govwisc.edu |

| Bioconjugation | Reacting azlactone groups with amine residues on proteins or peptides. | Synthesis of protein-polymer conjugates for targeted drug delivery, PEGylation of enzymes. | rsc.orgacs.orgnih.gov |

| Surface Functionalization | Depositing azlactone-containing polymers onto substrates like fibers, paper, or microarrays. | Fabrication of reactive, water-repellent paper; creation of biosensors and microarrays. | nih.govgoogle.com |

| Block Copolymer Self-Assembly | Using azlactone-containing block copolymers that self-assemble into nanostructures, which can then be functionalized. | Templated synthesis of Al₂O₃ nanowires and nanodots. | acs.org |

Q & A

Q. What are the standard synthetic protocols for preparing hippuric-benzaldehyde azalactone, and how can reaction conditions be optimized?

this compound is typically synthesized via the Erlenmeyer azalactone method. This involves the condensation of benzaldehyde derivatives with acetyl glycine in the presence of acetic anhydride under reflux conditions. Critical parameters include stoichiometric ratios (e.g., 1:1 aldehyde to acetyl glycine), temperature control (80–100°C), and anhydrous conditions to suppress hydrolysis. Post-reaction purification often employs recrystallization from ethanol or column chromatography. For optimization, reaction monitoring via TLC or HPLC is recommended to track intermediate formation (e.g., azalactone enolate) and adjust catalyst loading .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent effects on the azalactone ring.

- X-ray Crystallography : Resolves spatial conformation and planarity of the azalactone core. For example, crystallographic studies show that substituents like phenyl groups adopt near-planar dihedral angles (1.8–9.7°) relative to the azalactone ring .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How do reaction solvents and catalysts influence azalactone stability during synthesis?

Polar aprotic solvents (e.g., DMF, THF) enhance azalactone stability by minimizing hydrolysis. Catalysts such as sodium acetate or pyridine accelerate cyclization by deprotonating intermediates. However, excessive catalyst amounts may promote side reactions (e.g., dimerization), necessitating titration studies .

Advanced Research Questions

Q. What strategies improve enantioselectivity in azalactone-mediated spirocyclization reactions?

Chiral catalysts like bifunctional thioureas (e.g., Takemoto-derived LXXXII) or phosphoric acids enable stereocontrol. These catalysts activate the azalactone enolate and dipolarophile (e.g., alkylidene oxindoles) through hydrogen bonding and π-π interactions, achieving up to 98% ee. Recent work shows that modifying catalyst substituents (e.g., electron-withdrawing groups) enhances enantioselectivity by stabilizing transition states .

Q. How do structural modifications (e.g., ring size, substituents) impact the bioactivity of azalactone derivatives?

Increasing the azalactone ring size from 10- to 16-membered enhances bioactivity, as seen in antifungal studies where hexadecyl azalactones (C5, C6) exhibited higher inhibitory activity (EC < 10 µM) compared to smaller rings. Substituents like carbamate or urea groups, however, show negligible effects, suggesting the azalactone scaffold itself drives activity .

Q. What methodologies resolve contradictions in catalytic efficiency across azalactone-based studies?

Discrepancies in yields or stereoselectivity often stem from variations in catalyst design or reaction conditions. For example:

- Thiourea catalysts (e.g., LXXXII) achieve 70–95% yields in spirocyclization, while phosphoric acids require longer reaction times but similar outcomes.

- Systematic screening (e.g., Design of Experiments) can isolate variables like temperature, solvent polarity, or catalyst loading to identify optimal protocols .

Q. How can azalactones be integrated into flow chemistry systems for scalable synthesis?

Flow reactors enable continuous synthesis by coupling ozonolysis of adamantane derivatives with azalactone intermediates. Key advantages include rapid mixing, precise temperature control, and in-line purification (e.g., scavenger resins), reducing side products and improving yields (e.g., 85% purity without isolation) .

Methodological Considerations

Q. What are best practices for reporting azalactone synthesis in peer-reviewed journals?

Follow Beilstein Journal guidelines:

- Experimental Reproducibility : Provide detailed procedures, including catalyst preparation, solvent drying methods, and purification steps.

- Data Transparency : Report NMR shifts, crystallographic coordinates, and HPLC chromatograms. For novel compounds, include HRMS and elemental analysis.

- Supporting Information : Deposit extensive datasets (e.g., kinetic studies, spectral copies) in supplementary files .

Q. How can computational modeling predict azalactone reactivity in drug discovery pipelines?

Density Functional Theory (DFT) simulations map electrophilic/nucleophilic sites on the azalactone ring, guiding derivatization for target engagement (e.g., HCV NS3 protease inhibition). Molecular docking studies validate interactions, as seen in hepatitis C inhibitors where azalactone intermediates bind catalytic triads with ∆G < -8 kcal/mol .

Q. What safety protocols are critical when handling reactive azalactone intermediates?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks (e.g., acetic anhydride vapors).

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.